(3-溴-5-乙氧苯基)硼酸

描述

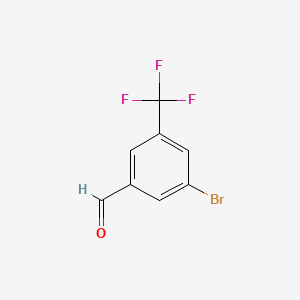

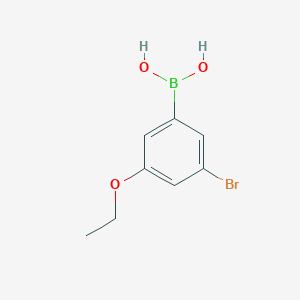

(3-Bromo-5-ethoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is also bonded to a boronic acid group. Boronic acids are known for their trivalent boron atom, which is typically bonded to two hydroxyl groups and one alkyl or aryl substituent. These compounds are of significant interest in organic chemistry due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves metalation reactions, where a metal (such as lithium or magnesium) is introduced to an organic molecule to form an organometallic intermediate, which can then react with a boron source to yield the boronic acid. For example, the synthesis of (3-fluoro-5-methylphenyl)boronic acid, a compound structurally related to (3-Bromo-5-ethoxyphenyl)boronic acid, has been achieved using an organic lithium reagent followed by an oxidation reaction . Although the exact synthesis of (3-Bromo-5-ethoxyphenyl)boronic acid is not detailed in the provided papers, similar methodologies could be applied, potentially involving halogen-metal exchange reactions followed by borylation .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom's coordination with two hydroxyl groups and an organic substituent. The structure of (3-Bromo-5-ethoxyphenyl)boronic acid would include a bromine atom at the 3-position and an ethoxy group at the 5-position of the phenyl ring. X-ray crystallography studies of related boronic acid compounds have provided insights into the coordination environment of the boron atom and the influence of different substituents on the boron's coordination10.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenyl compounds. The presence of the bromine and ethoxy groups in (3-Bromo-5-ethoxyphenyl)boronic acid could influence its reactivity and selectivity in such reactions. For instance, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides under certain conditions . Additionally, the regioselectivity of reactions involving boronic acids can be influenced by the substituents on the boronic acid, as seen in the highly regioselective hydroxyalkylations of boron furanolates .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-5-ethoxyphenyl)boronic acid can be inferred from studies on similar boronic acids. For example, experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the properties of 3-bromophenylboronic acid. These studies provide information on the vibrational modes, chemical shifts, electronic structure, and molecular electrostatic potential of the compound. Such analyses are crucial for understanding the reactivity and interaction of boronic acids with other molecules .

科学研究应用

合成和结构研究

- 合成技术和应用:硼酸,包括衍生物如 (3-溴-5-乙氧苯基)硼酸,在合成生物活性化合物和药物方面至关重要。它们广泛用于铃木交叉偶联反应、Petasis 反应、氨基酸的不对称合成、Diels-Alder 反应等 (Das 等,2003)。

- 结构和计算分析:对硼酸衍生物(如 3-溴苯基硼酸)进行了广泛的实验和计算研究,包括 FT-IR、FT-Raman、NMR 和 UV-Vis 技术,以了解它们的结构性质 (Karabacak 等,2014)。

光物理性质

- 光物理分析:对芳基硼酸衍生物(如 3-甲氧苯基硼酸)的光物理性质的研究揭示了它们在各种溶剂中的行为,表明在材料科学等领域具有潜在应用 (Muddapur 等,2016)。

食品工业应用

- 食品基质中果糖的还原:硼酸用于特异性地还原食品基质(如果汁)中的果糖。硼酸与二醇形成酯的能力已用于此目的,证明了它们在食品技术中的潜力 (Pietsch & Richter, 2016)。

化学性质和反应

- 四芳基五硼酸盐的形成:涉及 (4-甲氧苯基)硼酸(一种类似化合物)的研究导致了新的四芳基五硼酸盐的形成,这在无机化学中很有意义 (Nishihara 等,2002)。

- 高亲和力二醇识别:某些硼酸对二醇识别表现出高亲和力,这是分子识别和潜在医学应用中的关键特性 (Mulla 等,2004)。

传感和分子识别中的高级应用

- 选择性荧光化学传感器:硼酸,包括衍生物,已被用于开发选择性荧光化学传感器,用于探测碳水化合物和生物活性物质,显示了它们在生物和化学传感中的重要性 (Huang 等,2012)。

安全和危害

未来方向

Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research could focus on extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The development of novel chemistries using boron to fuel emergent sciences is also a promising direction .

属性

IUPAC Name |

(3-bromo-5-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUBWEOZVDXVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584637 | |

| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-ethoxyphenyl)boronic acid | |

CAS RN |

849062-02-8 | |

| Record name | B-(3-Bromo-5-ethoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。